N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 419.397 g/mol. This compound belongs to a class of chemicals known for their intricate molecular structures and diverse applications in scientific research, particularly in medicinal chemistry and drug discovery.
The compound is documented in various chemical databases, including PubChem and BenchChem, which provide detailed information about its properties and applications.
This compound can be classified under:
The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves several steps that utilize various synthetic strategies.
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product .
The molecular structure of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide features:
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4COC5=CC=CC=C5O4
.IBDABFSSMUOOOJ-UHFFFAOYSA-N
.The compound may undergo various chemical reactions typical for pyrazole derivatives:
Technical details regarding reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yields .
The mechanism by which N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its biological effects involves interaction with specific biological targets.
Research indicates that compounds with similar structures often exhibit significant interactions with metabolic enzymes, leading to altered drug efficacy and safety profiles.
The physical and chemical properties of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide are critical for its application in research:
Properties such as melting point, boiling point, and stability under various conditions are essential for practical applications but require specific experimental determination.
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several potential applications:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: